1-(1-Methylcyclopentyl)piperazine
Description
Contextualization within the Landscape of Substituted Piperazine (B1678402) Derivatives
Substituted piperazines are a broad class of organic compounds built upon a core piperazine ring. nih.gov This six-membered ring containing two nitrogen atoms at opposite positions can be functionalized at one or both nitrogen atoms, as well as on the carbon atoms of the ring itself. mdpi.com The nature of the substituents dramatically influences the molecule's physical, chemical, and biological properties. These derivatives can be broadly categorized based on the substituent, such as N-aryl, N-benzyl, N-alkyl, and N-acyl piperazines. nih.gov 1-(1-Methylcyclopentyl)piperazine falls into the category of N-alkyl piperazines, specifically featuring a bulky, non-planar cycloalkyl group attached to one of the nitrogen atoms. This substitution pattern is less common than simple alkyl or aryl groups, presenting unique synthetic challenges and potentially novel properties.
Significance of Piperazine and its Derivatives as Molecular Scaffolds in Chemical Research
The piperazine ring is considered a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govresearchgate.netrsc.org This is attributed to several key features: the two nitrogen atoms provide sites for hydrogen bonding and can be protonated to improve aqueous solubility, which is a crucial pharmacokinetic property. Current time information in Bangalore, IN.asu.edu The piperazine core is a versatile linker or scaffold that can orient appended functional groups in specific three-dimensional arrangements to interact with biological targets. Current time information in Bangalore, IN.jetir.org Consequently, the piperazine moiety is a constituent of numerous approved drugs across a wide range of therapeutic areas, including anticancer, antihistamine, and antipsychotic medications. nih.govjetir.orgnih.gov The exploration of novel piperazine derivatives like this compound is driven by the continuous search for new chemical entities with unique properties.
Research Trajectory and Unaddressed Challenges in the Synthesis and Characterization of Complex Piperazine Systems
The synthesis of piperazine derivatives has evolved significantly, with numerous methods available for N-functionalization, such as N-alkylation, N-arylation, and reductive amination. asu.edu However, challenges remain, particularly in the synthesis of complex, sterically hindered, or multi-substituted piperazines. The direct functionalization of the carbon atoms of the piperazine ring is often difficult, and controlling regioselectivity in unsymmetrically substituted piperazines can be complex. mdpi.com
For a compound like this compound, a key synthetic challenge would be the efficient formation of the bond between the piperazine nitrogen and the tertiary carbon of the 1-methylcyclopentyl group. Direct alkylation with a corresponding halide might be prone to elimination side reactions. Reductive amination of a ketone with piperazine is a more plausible but potentially sterically hindered reaction.
Characterization of these complex systems also presents hurdles. The conformational flexibility of the piperazine ring can lead to complex NMR spectra, sometimes requiring dynamic NMR studies to fully elucidate the structure. beilstein-journals.org
Overview of Current Methodological Paradigms in Organic Compound Research
Modern organic compound research is guided by several interconnected paradigms. The process typically begins with the design and synthesis of a target molecule, followed by its purification and structural characterization, and finally, the evaluation of its properties.
Synthesis: Methodologies range from traditional multi-step linear syntheses to more modern approaches like diversity-oriented synthesis and the use of solid-phase techniques to create libraries of related compounds. google.com For a specific target like this compound, a likely synthetic strategy would involve the reductive amination of 1-methylcyclopentanone with piperazine.
Characterization: A combination of spectroscopic techniques is the cornerstone of structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy are routinely employed. For complex heterocyclic systems, advanced 2D NMR techniques are often necessary. tandfonline.com
Computational Chemistry: In silico methods are increasingly used to predict properties, model reaction mechanisms, and understand structure-activity relationships, often guiding experimental work. tandfonline.com
The research paradigm emphasizes a holistic approach where synthesis, characterization, and theoretical modeling are integrated to provide a comprehensive understanding of a new chemical entity.
Detailed Research Findings
While specific published research on this compound is scarce, we can infer its properties and potential synthesis based on the extensive knowledge of related compounds.
Physicochemical Properties
The fundamental properties of this compound can be found in chemical databases.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₂₀N₂ | nih.gov |
| Molecular Weight | 168.28 g/mol | nih.gov |
| CAS Number | 1478282-02-8 | nih.gov |
| Topological Polar Surface Area | 15.3 Ų | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 1 | nih.gov |
Hypothetical Synthesis
A plausible and common method for the synthesis of N-alkylated piperazines is through reductive amination. For this compound, this would likely involve the reaction of piperazine with 1-methylcyclopentanone in the presence of a reducing agent.
Reaction Scheme:
Piperazine + 1-Methylcyclopentanone --(Reducing Agent)--> this compound
Common reducing agents for this type of transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or catalytic hydrogenation. nih.gov This method is generally efficient for creating C-N bonds.
Expected Characterization Data
¹H NMR: The spectrum would be expected to show signals for the methyl group protons (a singlet), the protons of the cyclopentyl ring (multiplets), and the protons on the piperazine ring (likely complex multiplets due to their chemical and magnetic non-equivalence). A signal for the N-H proton of the secondary amine would also be present, which might be broad and its chemical shift dependent on the solvent and concentration.
¹³C NMR: The carbon spectrum would show distinct signals for the methyl carbon, the quaternary carbon of the cyclopentyl group, the other carbons of the cyclopentyl ring, and the carbons of the piperazine ring.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule (168.16 m/z for the monoisotopic mass). nih.gov Fragmentation patterns would likely involve the loss of fragments from the cyclopentyl and piperazine rings.
For comparison, the published spectral data for the simpler analogue, 1-methylpiperazine, provides a reference.
| Compound | Technique | Key Data | Reference |
|---|---|---|---|
| 1-Methylpiperazine | Formula | C₅H₁₂N₂ | nist.gov |
| Molecular Weight | 100.16 g/mol | nist.gov | |
| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 2.88 (t, 4H), 2.37 (t, 4H), 2.26 (s, 3H) | chemicalbook.com |
Structure
3D Structure
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-(1-methylcyclopentyl)piperazine |
InChI |
InChI=1S/C10H20N2/c1-10(4-2-3-5-10)12-8-6-11-7-9-12/h11H,2-9H2,1H3 |
InChI Key |
YAWJNWRPAYVQHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)N2CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 1 Methylcyclopentyl Piperazine
Strategies for Piperazine (B1678402) Ring Construction and Functionalization Relevant to 1-(1-Methylcyclopentyl)piperazine
N-alkylation is a direct method for functionalizing the piperazine scaffold. These approaches begin with piperazine itself and introduce the 1-methylcyclopentyl group onto one of the nitrogen atoms. Controlling the reaction to favor mono-alkylation over di-alkylation is a primary challenge. researchgate.net
This classical method involves the reaction of piperazine, acting as a nucleophile, with a suitable 1-methylcyclopentyl electrophile, such as 1-halo-1-methylcyclopentane or 1-methylcyclopentyl sulfonate. The reaction proceeds via a nucleophilic substitution mechanism. mdpi.comresearchgate.net To mitigate the common issue of double alkylation, which forms 1,4-bis(1-methylcyclopentyl)piperazine, specific strategies are employed. One approach is to use a large excess of piperazine relative to the alkylating agent. mdpi.com Another, more controlled method, involves the use of a piperazine derivative where one nitrogen is temporarily protected. researchgate.net Common protecting groups include tert-butyloxycarbonyl (Boc) or acetyl groups, which can be removed in a subsequent step after the alkylation is complete. researchgate.netresearchgate.net
For instance, 1-Boc-piperazine can be alkylated with a 1-methylcyclopentyl halide, and the Boc group can then be cleaved under acidic conditions to yield the desired monosubstituted product. researchgate.net
Table 1: Representative Nucleophilic Substitution Conditions for N-Alkylation of Piperazine
| Alkylating Agent | Base | Solvent | Key Feature | Reference(s) |
| Alkyl Halides (general) | K₂CO₃ | Acetonitrile | Use of N-Boc protected piperazine for mono-alkylation. | researchgate.net |
| Benzhydryl Chloride | K₂CO₃ | N/A | Synthesis of key benzhydrylpiperazine intermediate. | nih.gov |
| Alkyl Halides | N/A | N/A | N-alkylation of N-acetylpiperazine followed by hydrolysis. | researchgate.net |
| 3,5-bis(trifluoromethyl)benzylbromide | N/A | N/A | Reaction with 2-phenylpiperazine (B1584378) at low temperatures. | google.com |
Reductive amination is a highly effective and widely used method for forming C-N bonds and represents a direct route to this compound. masterorganicchemistry.com This process involves the reaction of piperazine with 1-methylcyclopentanone. The initial reaction forms an enamine or iminium ion intermediate, which is then reduced in situ to the final amine product without being isolated. masterorganicchemistry.comthieme-connect.com
A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using hydrogen gas over a metal catalyst like Raney Nickel or Palladium on carbon (Pd/C) is a common industrial method. google.com A patent for the synthesis of the closely related 1-cyclopentylpiperazine (B42781) specifies using piperazine and cyclopentanone (B42830) with a Raney-nickel or Pd catalyst at temperatures of 50-130°C and pressures of 5-50 atm. google.com
Alternatively, chemical reducing agents are frequently used in laboratory settings. Mild reagents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are particularly effective because they selectively reduce the iminium ion intermediate in the presence of the unreacted ketone. masterorganicchemistry.comnih.gov This method is often preferred for its operational simplicity and high yields. nih.gov
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Substrates | Solvent | Key Feature | Reference(s) |
| H₂ / Raney Ni or Pd/C | Piperazine, Cyclopentanone | Toluene or none | Industrial method, requires pressure and heat. | google.com |
| NaBH(OAc)₃ | Ketone, Piperazine derivative | 1,2-dichloroethane | Mild, selective reduction; widely used in lab scale. | nih.gov |
| NaBH₃CN | Aldehydes, Ketones | N/A | Selectively reduces imines over carbonyls. | masterorganicchemistry.com |
| H₂ (Flow Hydrogenation) | Benzaldehyde, Piperazine | N/A | Green chemistry approach, H₂ generated on demand. | thieme-connect.com |
Instead of starting with a complete piperazine ring, it is possible to construct the ring from acyclic precursors. Cyclocondensation reactions are a powerful strategy for this purpose. A relevant approach would involve the reaction of a suitably substituted ethylenediamine (B42938) derivative with a two-carbon electrophile. For the synthesis of this compound, one could envision starting with N-(1-methylcyclopentyl)ethylenediamine. This diamine could then undergo a cyclization reaction with a molecule like glyoxal (B1671930) or a dihaloethane to form the piperazine ring.
A modern example of such a strategy is the ruthenium-catalyzed cyclocondensation of 1,2-diamines with 1,2-diols, which proceeds with good yields and high stereoselectivity. thieme-connect.de Another method involves the reaction of an aniline (B41778) precursor with bis(2-chloroethyl)amine (B1207034) to build the piperazine ring, which is then further functionalized. mdpi.com These methods offer flexibility in introducing substituents onto the piperazine core during its formation. thieme-connect.de
A more recent and elegant method for constructing the piperazine ring involves the catalytic reductive cyclization of dioximes. mdpi.com This strategy begins with a primary amine, which undergoes a sequential double Michael addition to nitrosoalkene synthons to create a bis(oximinoalkyl)amine intermediate. mdpi.commdpi.com
This dioxime precursor is then subjected to catalytic hydrogenation, typically using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere (e.g., 40 bar at 50°C). mdpi.com The process involves the hydrogenolysis of the N-O bonds to form a diimine intermediate, which cyclizes and is subsequently reduced to the final piperazine product. mdpi.com To synthesize this compound via this route, one would start with 1-methylcyclopentylamine as the primary amine precursor.
An inventive strategy for producing monosubstituted piperazines utilizes the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.orgnih.gov In this approach, DABCO is first activated by reacting it with an electrophile, such as an alkyl halide, to form a quaternary ammonium (B1175870) salt. rsc.orgresearchgate.net This activated intermediate is then susceptible to nucleophilic attack, which results in the cleavage of one of the C-N bonds of the bicyclic structure, yielding a functionalized piperazine ring. nih.govrsc.org
For example, a three-component reaction involving DABCO, an alkyl halide, and an aryl halide can be catalyzed by copper(I) to produce unsymmetrical N-alkyl-N'-aryl-piperazines in high yields. rsc.org This method provides a unique entry point for creating piperazine derivatives by deconstructing a more complex scaffold. rsc.orgnih.gov
Transition-Metal-Catalyzed Approaches for Piperazine Ring Formation
The construction of the piperazine ring, a crucial scaffold in pharmaceuticals, has been significantly advanced through the use of transition-metal catalysis. northeastern.edu These methods provide powerful alternatives to traditional multi-step syntheses, often allowing for the formation of carbon-substituted piperazines with greater efficiency and control. northeastern.edunih.gov Key transition metals employed in these syntheses include palladium, gold, and others, each enabling unique cyclization strategies. nih.govorganic-chemistry.org
Palladium-catalyzed cyclization reactions are prominent for creating highly substituted piperazines. organic-chemistry.org One modular approach involves the coupling of a propargyl unit with various diamine components, which results in the formation of the six-membered ring with high regio- and stereochemical control. organic-chemistry.org Similarly, palladium-catalyzed asymmetric allylic alkylation has been developed for the enantioselective synthesis of piperazin-2-ones, which can be subsequently reduced to chiral piperazines. nih.gov
Gold-catalyzed cyclizations offer another effective route. For instance, the ring-opening of cyclic sulfamidates with propargylic sulfonamides generates substrates that undergo gold-catalyzed cyclization to form tetrahydropyrazines. These intermediates can then be reduced to furnish the piperazine core. organic-chemistry.org Other metals like Zirconium (Zr) have been used in catalysts for intramolecular hydroamination of aminoalkenes to produce piperazines. rsc.org
A summary of selected transition-metal-catalyzed methods for piperazine ring formation is presented below.
Table 1: Transition-Metal-Catalyzed Methods for Piperazine Ring Formation
| Catalytic System | Reaction Type | Substrates | Key Features |
|---|---|---|---|
| Palladium (Pd) | Cyclization | Propargyl units and diamines | Modular, high regio- and stereocontrol. organic-chemistry.org |
| Palladium (Pd) | Asymmetric Allylic Alkylation | Allylic compounds | Enantioselective route to chiral piperazines via piperazinones. nih.gov |
| Gold (Au) | Cyclization | Propargylic sulfonamides (from cyclic sulfamidates) | Forms tetrahydropyrazine (B3061110) intermediates for subsequent reduction. organic-chemistry.org |
| Zirconium (Zr) | Intramolecular Hydroamination | Aminoalkenes | Diastereoselective synthesis of substituted piperazines. rsc.org |
| Tin (Sn) | Stannyl (B1234572) Amine Protocol (SnAP) | Aldehydes and stannyl amines | Convergent method for C-substituted piperazines. nih.govencyclopedia.pub |
Incorporation of the 1-Methylcyclopentyl Moiety
Synthetic Routes for Methylcyclopentyl Building Blocks
The synthesis of this compound relies on the availability of suitable methylcyclopentyl-containing starting materials. These building blocks are typically small, functionalized molecules that can be readily coupled with piperazine or a piperazine precursor. Common strategies involve the preparation of an electrophilic cyclopentyl source or a cyclopentanone for reductive amination.
A highly practical route to the parent compound, 1-cyclopentylpiperazine, involves the direct catalytic hydrogen reduction of piperazine and cyclopentanone. google.com This suggests that a parallel strategy using 1-methylcyclopentanone would be an effective method for synthesizing the target molecule. Other potential building blocks include 1-halo-1-methylcyclopentanes, which can be used in nucleophilic substitution reactions with piperazine. The synthesis of such building blocks often starts from commercially available cyclopentyl derivatives. rsc.org
Table 2: Synthetic Routes for Key Methylcyclopentyl Building Blocks
| Building Block | Synthetic Precursor(s) | Reaction Type | Relevance |
|---|---|---|---|
| 1-Methylcyclopentanone | Cyclopentanone | Methylation (e.g., via enolate) | Precursor for reductive amination with piperazine. google.com |
| 1-Bromo-1-methylcyclopentane | 1-Methylcyclopentanol | Halogenation (e.g., with HBr) | Electrophile for direct N-alkylation of piperazine. |
| 1-Methylcyclopentanol | Cyclopentanone | Grignard Reaction (with CH₃MgBr) | Precursor for conversion to halides or other leaving groups. |
The development of versatile building blocks is a continuing area of research, aiming to provide efficient and scalable access to complex molecular scaffolds. nih.govresearchgate.net
Stereoselective Introduction of the Methylcyclopentyl Group
The specific 1-methylcyclopentyl group, when attached to piperazine at the tertiary C1 carbon of the cyclopentane (B165970) ring, does not itself possess a chiral center. Therefore, stereoselectivity in this context primarily refers to controlling the conformation of the piperazine ring or the relative stereochemistry if other substituents are present on the piperazine or cyclopentyl rings.
General methods for the catalytic stereoselective synthesis of substituted piperidines and piperazines are often limited but are an active area of research. rsc.orgdigitellinc.com For instance, highly diastereoselective intramolecular palladium-catalyzed hydroamination reactions have been used to synthesize trans-2,6-disubstituted piperazines. rsc.org Such strategies could be adapted to control the stereochemistry of a piperazine ring that is subsequently functionalized with the methylcyclopentyl group. The development of scalable processes with careful control of stereochemistry is crucial for producing specific isomers of complex molecules. nih.gov
Functionalization Strategies for C-Substitution on the Piperazine Ring
While the target molecule is N-substituted, further diversification can be achieved by introducing substituents onto the carbon atoms of the piperazine ring. The lack of structural diversity at the carbon atoms of piperazine-containing drugs has spurred the development of new synthetic methods. nih.govresearchgate.net Direct C–H functionalization has emerged as a powerful strategy to access previously hard-to-make analogs. nih.govnsf.gov
Several modern approaches allow for the regioselective and stereoselective functionalization of the α-carbons of the piperazine ring:
Photoredox Catalysis : This method uses visible light and a photocatalyst (often based on iridium or ruthenium) to generate a radical at the α-carbon of an N-protected piperazine. encyclopedia.pubresearchgate.netmdpi.com This radical can then be coupled with various partners, including aryl, vinyl, and alkyl groups. researchgate.netmdpi.com
α-Lithiation Trapping : The direct deprotonation of an N-Boc protected piperazine at the α-position using a strong base (like s-BuLi) generates a nucleophilic organolithium species. This can then be trapped with various electrophiles to install a C-substituent. mdpi.com
Tin Amine Protocol (SnAP) : Developed by Bode and coworkers, this method involves the de novo synthesis of C-substituted piperazines from aldehydes and specialized tin-containing amine reagents. nih.govencyclopedia.pub
These strategies provide robust pathways to modify the this compound scaffold, enabling the synthesis of a diverse library of analogs for further research. nih.gov
Catalytic Advancements in the Synthesis of this compound and its Analogs
Catalysis is central to the modern synthesis of piperazine derivatives, offering improvements in yield, selectivity, and environmental impact over stoichiometric methods.
Role of Organometallic Catalysis
Organometallic catalysis plays an indispensable role in both the formation of the piperazine ring and its subsequent functionalization. northeastern.edu Transition metals like palladium, gold, iridium, and zirconium are at the forefront of these advancements. nih.govorganic-chemistry.org
In the context of forming the piperazine ring, palladium and gold catalysts enable complex cyclization cascades that build the heterocycle from linear precursors with high stereochemical fidelity. organic-chemistry.org For the direct synthesis of this compound, a plausible and industrially relevant method is the catalytic reductive amination of 1-methylcyclopentanone with piperazine. This reaction is typically catalyzed by heterogeneous catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. google.com
For creating analogs, organometallic photoredox catalysts, particularly those based on iridium, have revolutionized C-H functionalization. encyclopedia.pubmdpi.com These catalysts facilitate the formation of C-C bonds under mild conditions by engaging in single-electron transfer pathways, allowing for the direct arylation, vinylation, and alkylation of the piperazine core. researchgate.netmdpi.com The development of these catalytic systems circumvents the need for pre-functionalized starting materials, representing a significant step forward in synthetic efficiency. nsf.gov
Asymmetric Synthetic Approaches for Chiral Piperazine Derivatives
The development of asymmetric synthetic routes to chiral piperazine derivatives is of paramount importance, as the stereochemistry of these molecules often dictates their biological activity. While direct asymmetric synthesis of this compound is not extensively detailed in the provided context, the principles can be inferred from methodologies applied to other chiral piperazines.
Researchers have successfully employed various strategies to introduce chirality into the piperazine ring. One notable approach involves the use of chiral auxiliaries. For instance, (R)-(-)-phenylglycinol has been utilized as a chiral auxiliary to synthesize (R)-(+)-2-methylpiperazine. rsc.org This method proceeds through a protected 2-oxopiperazine intermediate, demonstrating the utility of chiral starting materials in guiding the stereochemical outcome. rsc.org
Another powerful technique is asymmetric catalysis. Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has emerged as a facile method to produce chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org These intermediates can then be conveniently converted to the corresponding chiral piperazines without loss of optical purity. dicp.ac.cnrsc.org Similarly, iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones has been shown to afford chiral products with good enantioselectivities. dicp.ac.cn
Furthermore, asymmetric 1,3-dipolar cycloaddition reactions have been employed as a key step in the multi-step synthesis of chiral piperazinylpropylisoxazoline analogues. nih.gov This highlights the diverse catalytic methods available for creating stereocenters in piperazine-containing molecules. The synthesis of chiral 2,3,5-trisubstituted piperazine derivatives has also been achieved through a route involving novel chiral aryl aziridinyl ketones, which are converted into aziridine-fused bicyclic imines. thieme-connect.com Subsequent reduction and nucleophilic ring-opening of the aziridine (B145994) ring yield highly functionalized chiral piperazines. thieme-connect.com
These examples underscore the array of sophisticated synthetic strategies available for accessing chiral piperazine derivatives, which could be adapted for the asymmetric synthesis of analogs of this compound.
Application of Green Chemistry Principles in the Synthesis of this compound
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact and enhance the sustainability of chemical manufacturing. researchgate.netunibo.it The synthesis of piperazine derivatives, including this compound, is an area where these principles can be effectively applied. researchgate.net
Exploration of Sustainable Solvent Systems
A key aspect of green chemistry is the use of environmentally benign solvents. unibo.it In piperazine synthesis, research has focused on replacing hazardous solvents with greener alternatives. For example, the use of piperazine itself as a solvent in a cost-effective and ecofriendly synthesis of arylpiperazines has been reported. organic-chemistry.org This approach minimizes the use of external solvents and simplifies product isolation.
The selection of solvents is critical for the entire synthetic process, including reaction and purification. unibo.it The solubility of reactants, intermediates, and the final product dictates the efficiency of the synthesis and the ease of purification. unibo.it The development of solvent selection guides, which rank solvents based on their environmental, health, and safety impacts, provides a valuable tool for chemists to make more sustainable choices. unibo.it For instance, solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), commonly used in peptide synthesis, are being replaced with greener alternatives. unibo.it
Photoredox catalysis has also enabled the use of more sustainable solvent systems in piperazine synthesis. mdpi.com For instance, changing the solvent from a 4:1 mixture of CH₂Cl₂/HFIP to a 4:1 mixture of HFIP/CH₃CN allowed for a copper-catalyzed synthesis of piperazines to proceed with only catalytic amounts of the metal. mdpi.com
Energy-Efficient Reaction Design and Process Optimization
Energy efficiency is another core principle of green chemistry. In the context of piperazine synthesis, microwave-assisted organic synthesis (MAOS) has been explored as an energy-saving alternative to conventional heating. nih.gov Microwave irradiation can significantly reduce reaction times, often from several hours to minutes, leading to substantial energy savings, especially in large-scale production. nih.gov
The table below summarizes the energy savings achieved through different process modifications in a piperazine-promoted MDEA-based CO2 capture process.
| Process Modification | Reboiler Duty (MJ/kg CO₂) | Total Equivalent Work (MJe/kg CO₂) | Energy Reduction vs. Reference Case |
| Reference Case | 3.235 | - | - |
| Rich Vapor Compression (RVC) | - | 0.7 | - |
| Cold Solvent Split (CSS) | 2.78 | - | 14% (reboiler duty) |
| Combined RVC and CSS | 2.44 | 0.627 | 24.6% (reboiler duty), 16.2% (total equivalent work) |
Data sourced from researchgate.netmdpi.com
Waste Minimization Strategies in Synthetic Pathways
Minimizing waste is a fundamental goal of green chemistry. This can be achieved through various strategies, including the development of one-pot syntheses, the use of catalytic reactions, and the avoidance of protecting groups. A one-pot, one-step synthetic procedure for preparing a large variety of monosubstituted piperazine derivatives has been developed, offering high yields and purity while reducing waste and costs. nih.gov This method simplifies the synthetic process and minimizes the need for intermediate purification steps, which are often a major source of waste.
The use of photoredox catalysis represents another significant step towards waste reduction. mdpi.com These methods often proceed under mild conditions and can avoid the use of stoichiometric and potentially toxic reagents. mdpi.com For example, the development of organic photocatalysts offers a more sustainable alternative to transition-metal-based catalysts, as they can be synthesized from renewable materials. mdpi.com
Furthermore, avoiding the use of toxic reagents, such as those containing tin, by employing amino-acid-derived radical precursors through decarboxylation, improves the sustainability of the reaction and reduces hazardous waste. mdpi.com The transition of these methods from batch to continuous flow conditions also offers advantages in terms of waste reduction and process efficiency. mdpi.com
Advanced Spectroscopic and Analytical Characterization of 1 1 Methylcyclopentyl Piperazine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment of 1-(1-Methylcyclopentyl)piperazine can be achieved.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the methyl, cyclopentyl, and piperazine (B1678402) protons are expected. The integration of these signals would correspond to the number of protons in each unique chemical environment.
Methyl Protons (C-CH₃): The three protons of the methyl group attached to the quaternary carbon of the cyclopentyl ring are chemically equivalent and would appear as a sharp singlet, as there are no adjacent protons to cause splitting. This signal is anticipated in the upfield region of the spectrum.
Cyclopentyl Protons (-CH₂-): The eight protons on the four methylene (B1212753) groups of the cyclopentyl ring are diastereotopic and would likely appear as complex, overlapping multiplets. Their signals are expected to be in the aliphatic region of the spectrum.
Piperazine Protons (-CH₂-N-): The piperazine ring contains four methylene groups. The four protons on the two carbons adjacent to the cyclopentyl-bearing nitrogen (N-1) are expected to be chemically distinct from the four protons on the carbons adjacent to the secondary amine (N-4). These would likely appear as two separate sets of multiplets, often resembling broad triplets, in a region slightly downfield from the cyclopentyl signals due to the deshielding effect of the adjacent nitrogen atoms.
Amine Proton (N-H): The proton attached to the secondary amine (N-4) of the piperazine ring would typically appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature, and it may undergo exchange with protic solvents, which can broaden the signal or cause it to disappear.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Methyl (C-CH₃ ) | 1.0 - 1.2 | Singlet (s) | 3H |
| Cyclopentyl (-CH₂ -) | 1.4 - 1.8 | Multiplet (m) | 8H |
| Piperazine (-CH₂ -N-C(CH₃)R₂) | 2.4 - 2.7 | Multiplet (m) | 4H |
| Piperazine (-CH₂ -NH) | 2.7 - 3.0 | Multiplet (m) | 4H |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct carbon signals are expected.
Methyl Carbon (-CH₃): A single signal in the upfield region.
Quaternary Carbon (C-CH₃): The carbon of the cyclopentyl ring directly attached to the methyl group and the piperazine nitrogen. This signal would be found further downfield than the other aliphatic carbons.
Cyclopentyl Carbons (-CH₂-): Two signals are expected for the four methylene carbons of the cyclopentyl ring due to symmetry.
Piperazine Carbons (-CH₂-N-): Two distinct signals are anticipated for the piperazine ring carbons, corresponding to those adjacent to the substituted nitrogen (N-1) and those adjacent to the secondary amine (N-4).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Methyl (C H₃) | 20 - 25 |
| Cyclopentyl (C H₂) | 25 - 30 |
| Cyclopentyl (C H₂) | 35 - 40 |
| Piperazine (C H₂-N-C) | 45 - 50 |
| Piperazine (C H₂-NH) | 50 - 55 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (¹H-¹H correlations) through-bond, typically over two to three bonds. nih.gov It would be used to establish the connectivity within the cyclopentyl and piperazine rings. For instance, cross-peaks would be observed between adjacent methylene protons within the cyclopentyl ring and between neighboring methylene groups in the piperazine ring. nih.gov
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). It would allow for the direct assignment of each carbon signal based on the chemical shift of its attached protons. For example, the proton signal assigned to the methyl group would show a correlation to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). nih.gov It is crucial for identifying connectivity across quaternary carbons and heteroatoms. Key HMBC correlations for this compound would include:
A correlation from the methyl protons to the quaternary carbon and the adjacent cyclopentyl carbons.
Correlations from the piperazine protons adjacent to N-1 to the quaternary carbon of the cyclopentyl group, confirming the point of attachment.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass of the parent ion. This allows for the determination of the elemental composition of the molecule. For this compound (C₁₀H₂₀N₂), the calculated exact mass is 168.1626 Da. An HRMS experiment would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the molecular formula.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Molecular Formula | Calculated Exact Mass (m/z) | Ion Species |
|---|---|---|
| C₁₀H₂₀N₂ | 168.1626 | [M]⁺ |
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the [M+H]⁺ ion at m/z 169), which is then fragmented, and the resulting daughter ions are analyzed. This provides detailed structural information. The fragmentation of this compound is expected to occur at the weakest bonds and lead to stable fragments.
Key fragmentation pathways would likely include:
Alpha-cleavage: The primary fragmentation for amines involves cleavage of the C-C bond alpha to the nitrogen atom. For piperazine derivatives, this typically involves fragmentation of the ring.
Cleavage of the Cyclopentyl-Nitrogen Bond: The bond between the cyclopentyl ring and the piperazine nitrogen is a likely point of cleavage.
This would lead to two major fragment families: those containing the methylcyclopentyl moiety and those containing the piperazine ring.
Table 4: Predicted Key MS/MS Fragments for this compound ([M+H]⁺)
| Predicted m/z | Proposed Fragment Structure/Formula | Fragmentation Pathway |
|---|---|---|
| 169.1705 | [C₁₀H₂₁N₂]⁺ | Parent Ion ([M+H]⁺) |
| 113.1072 | [C₆H₁₃N₂]⁺ | Loss of a butene molecule (C₄H₈) from the cyclopentyl ring |
| 85.0868 | [C₅H₉N₂]⁺ | Cleavage of the piperazine ring |
| 83.0861 | [C₆H₁₁]⁺ | Cleavage of the C-N bond, forming the 1-methylcyclopentyl cation |
Hyphenated MS Techniques (e.g., GC-MS, LC-MS)
Hyphenated mass spectrometry techniques, which couple a chromatographic separation method with mass spectrometric detection, are indispensable for the definitive identification and quantification of this compound in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is separated from other components on a capillary column before entering the mass spectrometer. scholars.direct Electron ionization (EI) is a common ionization technique used, which results in the formation of a molecular ion (M⁺) and a series of characteristic fragment ions.
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (168.28 g/mol ). The fragmentation pattern is predictable and provides structural confirmation. Key fragmentation pathways would likely involve the cleavage of the bond between the cyclopentyl ring and the piperazine nitrogen, leading to a prominent fragment ion from the 1-methylcyclopentyl cation and another from the piperazine ring. Further fragmentation of the piperazine ring would also occur. While specific studies on this exact molecule are not widely published, methods developed for other designer piperazines, such as 1-benzylpiperazine (B3395278) (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), provide a strong framework for its analysis. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for the analysis of piperazine derivatives, often without the need for derivatization. nih.gov This technique is suitable for less volatile compounds or those that might degrade at the high temperatures used in GC. Electrospray ionization (ESI) is the most common ionization source for this application, typically generating a protonated molecule [M+H]⁺ in positive ion mode.
For this compound, an LC-MS/MS method would involve separating the analyte on a reverse-phase column (e.g., C18) and detecting it with the mass spectrometer. nih.gov By selecting the [M+H]⁺ ion as the precursor ion and monitoring specific product ions generated through collision-induced dissociation (CID), a highly specific and quantifiable analysis can be achieved. This approach, known as multiple reaction monitoring (MRM), is crucial for detecting trace levels of the compound in complex mixtures. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. Although a specific, published IR spectrum for this compound is not available, its characteristic absorption bands can be predicted based on its structure and data from analogous compounds like 1-methylpiperazine. chemicalbook.comnist.gov
The key functional groups in this compound are the tertiary amines of the piperazine ring, the secondary amine (N-H) of the piperazine ring, and the aliphatic C-H bonds of the methyl and cyclopentyl groups.
Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
|---|---|---|
| Secondary Amine (N-H) | Stretching | 3300 - 3500 (weak to medium, broad) |
| Aliphatic C-H | Stretching (Cyclopentyl, Methyl) | 2850 - 3000 (strong) |
| C-N | Stretching (Tertiary and Secondary Amines) | 1020 - 1250 (medium) |
| N-H | Bending | 1550 - 1650 (medium) |
The spectrum would be dominated by strong C-H stretching bands just below 3000 cm⁻¹. The presence of the N-H group would be confirmed by a characteristic stretching band in the 3300-3500 cm⁻¹ region and a bending vibration around 1550-1650 cm⁻¹. The C-N stretching vibrations would appear in the fingerprint region, providing further evidence of the piperazine structure.
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides unambiguous data on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules pack together in the crystal lattice.
Currently, there is no publicly available single-crystal X-ray diffraction data for this compound. Should a suitable single crystal of the compound be grown, an XRD analysis would provide invaluable information. It would confirm the chair conformation typical of piperazine rings and detail the exact spatial orientation of the 1-methylcyclopentyl substituent relative to the piperazine ring. This information is crucial for understanding intermolecular interactions and for computational modeling studies.
Chromatographic Methodologies for Purity Assessment and Separation
Chromatographic techniques are the cornerstone for separating this compound from impurities, starting materials, or other components in a mixture, as well as for assessing its purity.
HPLC is a versatile and widely used technique for the analysis of piperazine compounds. unodc.org Due to the basic nature of the piperazine moiety and its lack of a strong UV chromophore, method development requires careful consideration of the stationary phase, mobile phase, and detector. jocpr.comsielc.com A common approach involves using a reversed-phase column with an aqueous-organic mobile phase containing an acidic modifier to ensure good peak shape. For detection, UV is possible after derivatization, but more universal detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS) are often preferred for their ability to detect the compound without derivatization. sielc.com
Exemplary HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Primesep 100/200 Cation Exchange/Reversed-Phase (5 µm, 4.6 x 50 mm) sielc.com or C18 |
| Mobile Phase | Acetonitrile/Water with an additive like Formic Acid or Ammonium (B1175870) Acetate |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detector | ELSD, CAD, or MS sielc.com |
| Injection Volume | 5 - 20 µL |
This method would be validated for parameters such as linearity, precision, accuracy, and limits of detection and quantification to ensure reliable purity assessments. jocpr.com
Gas chromatography is highly effective for the purity analysis of volatile compounds like this compound. The method typically employs a capillary column and a Flame Ionization Detector (FID), which provides excellent sensitivity for organic compounds. The separation is based on the compound's boiling point and its interaction with the stationary phase. Methods have been successfully developed for quantifying related piperazine impurities in pharmaceutical substances. researchgate.net
Exemplary GC Method Parameters
| Parameter | Condition |
|---|---|
| Column | DB-5ms or DB-17 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) scholars.directresearchgate.net |
| Carrier Gas | Helium at a constant flow of 1-2 mL/min scholars.directresearchgate.net |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 260 - 300 °C |
| Oven Program | Initial temp 120-150°C, hold, then ramp at 10-35°C/min to a final temp of ~300°C scholars.directresearchgate.net |
This technique allows for the separation of closely related impurities, providing a robust method for quality control and purity determination with high precision. sigmaaldrich.com
UHPLC represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (< 2 µm) to achieve much faster analysis times, higher resolution, and greater sensitivity. mdpi.com When coupled with tandem mass spectrometry (UHPLC-MS/MS), it becomes an exceptionally powerful tool for trace-level analysis. A UHPLC method for this compound would offer rapid purity profiling and the ability to detect and quantify even minute impurities.
Exemplary UHPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | UHPLC C18 (e.g., Poroshell HPH-C18, < 2 µm particle size) mdpi.com |
| Mobile Phase | Gradient elution with Acetonitrile and Water containing 0.1% Formic Acid |
| Flow Rate | 0.4 - 0.8 mL/min |
| Detector | Tandem Mass Spectrometer (MS/MS) |
| Analysis Time | < 5 minutes |
The increased efficiency of UHPLC allows for higher sample throughput, making it ideal for screening applications and detailed impurity analysis during process development and quality control.
Computational Chemistry Investigations of 1 1 Methylcyclopentyl Piperazine
Quantum Mechanical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied in chemistry and materials science to predict molecular geometries, electronic properties, and spectroscopic data with high accuracy. researchgate.net For a molecule like 1-(1-Methylcyclopentyl)piperazine, DFT calculations would provide fundamental insights into its intrinsic chemical nature.
The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, this also involves a conformational analysis to identify the most stable conformers.
The piperazine (B1678402) ring is known to exist primarily in a chair conformation, though boat and twist-boat conformers are also possible. nih.gov Similarly, the cyclopentyl ring has its own puckered conformations (envelope and twist). The linkage between the two rings and the methyl group substitution introduces further conformational possibilities. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d) or larger), can be used to calculate the relative energies of these different conformers. researchgate.netresearchgate.net Studies on similar 2-substituted piperazines have shown a preference for the axial conformation, which can be stabilized by intramolecular interactions. nih.gov
A full geometry optimization would yield precise data on bond lengths, bond angles, and dihedral angles for the most stable conformer.
Table 1: Representative Data from Geometry Optimization of a Substituted Piperazine (Illustrative) This table is illustrative of typical data obtained from DFT calculations and does not represent actual calculated values for this compound.
| Parameter | Value |
| Bond Lengths (Å) | |
| C-N (piperazine ring) | ~1.46 |
| C-C (piperazine ring) | ~1.53 |
| C-N (cyclopentyl-piperazine) | ~1.47 |
| N-H (piperazine ring) | ~1.01 |
| Bond Angles (°) ** | |
| C-N-C (piperazine ring) | ~110.5 |
| N-C-C (piperazine ring) | ~111.0 |
| C-N-H (piperazine ring) | ~109.8 |
| Dihedral Angles (°) ** | |
| C-N-C-C (piperazine ring) | ~ +/- 58.0 (Chair) |
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO/LUMO, Molecular Electrostatic Potential Surface)
Once the geometry is optimized, DFT is used to analyze the electronic structure. Key aspects of this analysis include the Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP) surface. mdpi.com
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. youtube.comaimspress.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. aimspress.comresearchgate.net For this compound, the HOMO is expected to be localized primarily on the piperazine ring, specifically on the two nitrogen atoms, reflecting their electron-donating (nucleophilic) character. The LUMO would likely be distributed more broadly across the molecule's anti-bonding orbitals.
Molecular Electrostatic Potential (MEP) Surface: The MEP is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.demdpi.com It maps the electrostatic potential onto the constant electron density surface. researchgate.net Color-coding reveals the charge distribution:
Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons. These are sites prone to electrophilic attack. For this molecule, the most negative potential would be concentrated around the nitrogen atoms of the piperazine ring. researchgate.netresearchgate.net
Blue regions indicate positive electrostatic potential, corresponding to electron-poor areas. These are sites for potential nucleophilic attack. Positive regions are typically found around hydrogen atoms, particularly the N-H proton of the piperazine ring. nih.gov
Green regions represent neutral potential.
The MEP surface provides a clear, qualitative picture of where the molecule is most likely to interact with other charged or polar species. nih.gov
DFT calculations can predict the vibrational frequencies of a molecule in its ground state. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to aid in the structural characterization of the compound. Each calculated frequency corresponds to a specific normal mode of vibration, allowing for detailed assignment of experimental spectral bands. For example, characteristic N-H stretching, C-H stretching, and C-N stretching frequencies for the piperazine and methylcyclopentyl moieties would be identified.
Molecular Modeling and Simulation Approaches
Beyond static DFT calculations, molecular modeling encompasses a range of techniques to study the dynamic behavior and reactivity of molecules.
While quantum mechanics can identify stable conformers, molecular dynamics (MD) simulations can explore how the molecule moves and interconverts between these conformations over time. By simulating the motion of atoms based on a force field (a simplified classical mechanics model), MD can provide insights into the flexibility of the piperazine and cyclopentyl rings and the rotational barrier around the bond connecting them. These simulations help to understand the dynamic equilibrium between different conformers and their relative populations at a given temperature. researchgate.net
Computational methods offer a powerful means to predict chemical reactivity without performing laboratory experiments. In silico predictions are increasingly used in drug discovery and chemical research to screen compounds and prioritize synthetic efforts. nih.govresearchgate.net
Using concepts from Conceptual DFT, various reactivity descriptors can be calculated to provide a quantitative measure of reactivity. mdpi.com Fukui functions, for instance, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. nih.gov For this compound, these calculations would likely confirm that the secondary amine nitrogen (N-H) is the most nucleophilic and basic site, making it the most probable location for reactions like alkylation or protonation. This approach allows for the prediction of regioselectivity in chemical reactions involving the molecule.
Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Scaffold Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used in drug design and medicinal chemistry to correlate the structural or physicochemical properties of compounds with their biological activities. ijpsr.comnih.gov The fundamental principle is that the variations in the biological activity of a group of molecules are dependent on the changes in their molecular features. mdpi.com For scaffolds such as piperazine, QSAR studies are instrumental in understanding how modifications to the core structure influence its interaction with a biological target, thereby guiding the design of more potent and selective analogs. mdpi.comnih.gov These models translate molecular structures into numerical descriptors and use statistical methods to build a mathematical relationship with the observed activity, which can then be used to predict the efficacy of novel, unsynthesized compounds. nih.gov
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties, including electronic, thermodynamic, steric, and topological features. In QSAR studies of piperazine derivatives, a variety of descriptors are calculated to capture the essence of the molecule's interaction potential. mdpi.com The selection of relevant descriptors is a critical step, as they form the basis for the predictive model.
For instance, in a study of piperazine derivatives as mTORC1 inhibitors, six specific molecular descriptors were found to be significantly correlated with the biological inhibitory activity. mdpi.comresearchgate.net These included electronic properties like the energy of the lowest unoccupied molecular orbital (ELUMO) and the electrophilicity index (ω), which can describe a molecule's ability to accept electrons. mdpi.com Physicochemical properties such as molar refractivity (MR), aqueous solubility (Log S), topological polar surface area (PSA), and refractive index (n) were also crucial, indicating the importance of size, polarity, and solubility for the activity of these compounds. mdpi.comresearchgate.net
In another QSAR study on piperazine and ketopiperazine derivatives as renin inhibitors, constitutional descriptors were found to be vital. openpharmaceuticalsciencesjournal.com These descriptors, such as the sum of atomic van der Waals radii (Sv), the number of double bonds (nDB), and the number of oxygen atoms (nO), relate directly to the composition and connectivity of the molecule and its role in binding to the renin enzyme. openpharmaceuticalsciencesjournal.com Research on aryl alkanol piperazine derivatives with antidepressant activities identified different sets of descriptors influencing serotonin (B10506) (5-HT) and noradrenaline (NA) reuptake, highlighting the specificity of descriptors to the biological target. nih.gov
The table below summarizes various molecular descriptors used in QSAR studies of piperazine scaffolds and their interpreted significance.
| Descriptor Type | Descriptor | Symbol/Abbreviation | Interpretation/Significance in Piperazine Scaffolds |
| Electronic | Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Relates to the molecule's ability to accept electrons; influences interactions with biological targets. mdpi.com |
| Electronic | Electrophilicity Index | ω | Measures the capacity of a molecule to accept electrons; significant for inhibitory activity. mdpi.com |
| Electronic | Highest Occupied Molecular Orbital Energy | HOMO | Describes the electron-donating ability of a molecule; found to control noradrenaline reuptake inhibition. nih.gov |
| Physicochemical | Molar Refractivity | MR | A measure of the total polarizability of a molecule; relates to volume and London dispersion forces. mdpi.com |
| Physicochemical | Aqueous Solubility | Log S | Indicates the solubility of the compound in water, which is crucial for bioavailability. mdpi.com |
| Topological | Topological Polar Surface Area | PSA | Represents the surface area of polar atoms; correlates with drug transport and absorption. mdpi.com |
| Constitutional | Number of Oxygen atoms | nO | A simple count of oxygen atoms; plays a role in the binding of ligands to enzymes like renin. openpharmaceuticalsciencesjournal.com |
| Constitutional | Number of Double Bonds | nDB | The total count of double bonds within the molecule, affecting rigidity and electronic properties. openpharmaceuticalsciencesjournal.com |
| 3D Descriptors | Shadow-XZ | Shadow-XZ | A geometrical descriptor representing the area of the molecule's shadow on the XZ plane; influences activity. nih.gov |
The development of a predictive QSAR model is a systematic process that begins with a dataset of compounds with known biological activities. mdpi.com This data is typically partitioned into a training set, used to build the model, and a test set, used to evaluate its predictive power on external data. mdpi.commdpi.com Various statistical methods are employed to establish the relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable).
Commonly used techniques include Multiple Linear Regression (MLR), which creates a linear equation, and Multiple Nonlinear Regression (MNLR), which can capture more complex relationships. mdpi.comresearchgate.net For example, QSAR models for piperazine-based mTORC1 inhibitors developed using MLR and MNLR showed good predictive ability, with coefficients of determination (R²) of 0.74 and 0.78, respectively. mdpi.com Another approach, Genetic Function Approximation (GFA), was used to develop highly statistically significant 2D-QSAR models for aryl alkanol piperazine derivatives, achieving R² values greater than 0.924. nih.gov
The robustness and predictive capability of a QSAR model are assessed through rigorous internal and external validation procedures. Key statistical metrics include the coefficient of determination (R²), which indicates how well the model fits the training data, and the cross-validation correlation coefficient (Q²), which assesses the model's internal predictivity. nih.gov A high Q² value (typically > 0.5) is considered essential for a reliable model. nih.gov External validation using a test set provides the most stringent test of a model's ability to predict the activity of new compounds. mdpi.com Successful QSAR models can then be confidently used to screen virtual libraries of compounds, prioritizing the synthesis of those predicted to have the highest activity and optimizing the scaffold design. nih.gov
The table below presents examples of predictive QSAR models developed for piperazine derivatives.
| Target/Activity | Statistical Method | Key Validation Metrics | Research Findings |
| mTORC1 Inhibition | Multiple Linear Regression (MLR) & Multiple Nonlinear Regression (MNLR) | R² = 0.74 (MLR), 0.78 (MNLR); Q² (R²CV) = 0.56 (MLR), 0.53 (MNLR) | The models showed good predictive power, relating electronic and physicochemical descriptors to inhibitory activity. mdpi.com |
| Renin Inhibition | Multiple Linear Regression (MLR) | R² = 0.846; Q² = 0.818; R²pred = 0.821 | The model indicated that constitutional descriptors play a vital role in the binding of ligands to the renin enzyme. openpharmaceuticalsciencesjournal.com |
| Antidepressant Activity | Genetic Function Approximation (GFA) | R² > 0.924; r²CV > 0.870; r²pred > 0.890 | Statistically significant models were developed that could differentiate between serotonin and noradrenaline reuptake inhibition. nih.gov |
| Antihistamine Effects | Comparative Molecular Field Analysis (CoMFA) | Not specified | The model correlated electrostatic and steric factors of the compounds with their antagonistic effects. nih.gov |
Molecular Docking Studies for Exploring Binding Interactions of Piperazine Scaffolds
Molecular docking is a computational technique that predicts the preferred orientation and conformation of one molecule (the ligand) to a second (the receptor, typically a protein) when they bind to each other to form a stable complex. nih.gov This method is crucial for understanding the structural basis of a ligand's activity. For piperazine scaffolds, docking studies provide invaluable insights into how these molecules fit into the binding sites of various receptors and what specific interactions stabilize the complex. acs.orgnih.gov
Docking studies reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern the binding of a ligand. The piperazine core, due to its structural and chemical properties, often plays a pivotal role in anchoring the ligand within the receptor's binding pocket. nih.gov
For example, when piperazine derivatives were docked into a model of the μ-opioid receptor, the piperazine ring was found to position itself parallel to the direction of the receptor. researchgate.net This orientation facilitates key interactions that contribute to binding affinity. In the context of KRAS G12C inhibitors, structural analysis and docking models have shown that the piperazine moiety can adopt a high-energy twist-boat conformation when bound to the protein. acs.org This conformational adjustment is an important aspect of its binding mode. Furthermore, studies have noted the presence of a water molecule in the binding pocket near the piperazine ring, which can mediate interactions between the ligand and receptor residues. acs.org
The versatility of the piperazine scaffold is also evident in its role as a linker. In the design of GPX4 inhibitors, a piperazine moiety was used to connect a ferrocenyl group to a reactive warhead. acs.org Docking simulations showed that the ability of this linker to adopt a suitable conformation without causing steric hindrance is critical for binding affinity. acs.org These profiles of ligand-receptor interactions are essential for structure-based drug design, allowing researchers to rationally modify the piperazine scaffold to enhance binding and selectivity. acs.org
| Receptor Target | Key Interactions & Conformations of the Piperazine Scaffold |
| KRAS G12C | The piperazine moiety adopts a high-energy twist-boat conformation when bound and may interact with water molecules in the binding pocket. acs.org |
| μ-Opioid Receptor | The piperazine ring is positioned parallel to the direction of the receptor, suggesting steric interactions play a major role in modulating affinity. researchgate.net |
| Histamine H₃ / Sigma-1 Receptors | The piperazine core is considered a critical structural element for achieving dual-target activity. acs.orgnih.gov |
| GPX4 | The piperazine acts as a linker, where fine-tuning of its rotatable bonds is crucial to avoid steric hindrance and optimize binding affinity. acs.org |
Following molecular docking, various computational methods can be used to estimate the binding affinity of a ligand to its receptor. These methods range from relatively fast scoring functions to more computationally intensive and accurate free energy calculations. nih.gov A primary goal is to rank a series of compounds and predict their relative binding affinities, which can then be correlated with experimental data like Ki or IC₅₀ values. chemrxiv.org
One popular approach is the use of end-point methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). nih.gov These methods calculate the binding free energy by combining the molecular mechanics energy of the complex with solvation energies estimated using continuum solvent models. nih.gov They are often applied to snapshots from molecular dynamics (MD) simulations to account for the dynamic nature of the protein-ligand complex.
For higher accuracy, alchemical free energy calculation methods such as Free Energy Perturbation (FEP) or Absolute Binding Free Energy (ABFE) are employed. chemrxiv.orgchemrxiv.org These physics-based methods simulate the non-physical transformation of one ligand into another or a ligand into nothing, providing a more rigorous calculation of the free energy of binding. chemrxiv.org While computationally expensive, these methods have shown great potential in accurately ranking compounds in active drug discovery projects. chemrxiv.org The accuracy of these predictions is often assessed by the Root-Mean-Square Error (RMSE) between calculated and experimental values, with an RMSE below 1.3 kcal/mol often considered a success. chemrxiv.org These calculations are vital for optimizing scaffolds like piperazine, as they can quantitatively predict how chemical modifications will impact binding affinity, thereby guiding the design of more potent drugs. nih.gov
| Calculation Method | Principle | Application/Accuracy |
| Molecular Docking Scoring Functions | Empirical, knowledge-based, or force-field-based functions that rapidly estimate the binding strength based on the docked pose. | Used for high-throughput virtual screening and initial ranking of compounds. Accuracy can be limited. |
| MM/PBSA and MM/GBSA | Calculates binding free energy by combining molecular mechanics energy with continuum solvation models on snapshots from MD simulations. nih.gov | A balance between speed and accuracy. Often used to re-rank hits from docking. Can be competitive with more expensive methods. nih.govchemrxiv.org |
| Free Energy Perturbation (FEP) | A rigorous, physics-based method that calculates the relative binding free energy between two ligands by simulating a non-physical "alchemical" transformation. chemrxiv.org | High accuracy for predicting relative affinities (ΔΔG). Computationally expensive. Used in lead optimization. chemrxiv.org |
| Absolute Binding Free Energy (ABFE) | Calculates the absolute binding free energy (ΔG) of a single ligand, often through a thermodynamic cycle involving decoupling the ligand from its environment. chemrxiv.org | Can accurately rank binders, though absolute values may deviate from experiment. Computationally demanding. Useful in fragment optimization. chemrxiv.org |
Chemical Reactivity and Transformation Studies of 1 1 Methylcyclopentyl Piperazine
Mechanistic Investigations of 1-(1-Methylcyclopentyl)piperazine Reactions
Elucidation of Reaction Pathways and Intermediate Species
Detailed experimental studies elucidating the specific reaction pathways and intermediate species for this compound are not extensively available in the published scientific literature. However, based on the general reactivity of N-alkylated piperazines, several transformation pathways can be anticipated. The reactivity of this molecule is primarily centered around the two nitrogen atoms of the piperazine (B1678402) ring and, to a lesser extent, the 1-methylcyclopentyl moiety.
The piperazine ring in this compound contains two secondary amine functionalities, making it susceptible to a variety of reactions common to such groups. These include N-alkylation, N-acylation, and reactions with electrophiles. The presence of the bulky 1-methylcyclopentyl group on one of the nitrogen atoms introduces significant steric hindrance, which can influence the regioselectivity of these reactions. It is expected that reactions would preferentially occur at the less sterically hindered nitrogen atom.
In the context of drug development, where piperazine moieties are common, N-alkylation is a key reaction. mdpi.com For instance, the synthesis of various piperazine-containing drugs involves the nucleophilic substitution of alkyl halides or sulfonates. mdpi.com While specific examples for this compound are not detailed, it is plausible that the unsubstituted nitrogen could readily react with suitable alkylating agents.
Furthermore, the piperazine ring can undergo ring-opening reactions under certain conditions, although this is less common for simple N-alkyl derivatives compared to activated systems like aziridines. mdpi.com Oxidative degradation of piperazine derivatives, particularly in industrial applications or metabolic studies, can lead to the formation of various byproducts, including ring-opened products and oxidized species. researchgate.net
Computational studies on related systems, such as the ring-opening of epoxycyclopentene, suggest that the stereochemistry and electronics of cyclic structures play a crucial role in determining reaction outcomes. rsc.org Similar principles would apply to reactions involving the 1-methylcyclopentyl group of the target molecule.
Intermediate Species
In hypothetical reaction pathways, several types of intermediate species can be postulated. For instance, in N-alkylation or N-acylation reactions, the initial step would involve the formation of a positively charged piperazinium intermediate after the nucleophilic attack of the nitrogen atom on the electrophile.
In reactions involving the functionalization of the carbon atoms of the piperazine ring, such as through lithiation, a lithiated piperazine intermediate could be formed. Studies on N-Boc protected piperazines have shown that direct lithiation can occur, allowing for subsequent reactions with various electrophiles. researchgate.net Although this has not been specifically documented for this compound, it represents a potential pathway for creating more complex derivatives.
Kinetic and Thermodynamic Considerations of Transformations
Specific kinetic and thermodynamic data for the transformations of this compound are not available in the current body of scientific literature. However, general principles can be applied to understand the factors that would govern the rates and equilibria of its reactions.
Kinetic Considerations
The kinetics of reactions involving this compound would be significantly influenced by the steric bulk of the 1-methylcyclopentyl group. This substituent would likely decrease the rate of reaction at the adjacent nitrogen atom due to steric hindrance, making the distal nitrogen the more kinetically favored site for reactions with most electrophiles.
The reaction rates would also be dependent on the nature of the solvent, temperature, and the specific reagents used. For instance, in N-alkylation reactions, the use of a polar aprotic solvent could enhance the rate by stabilizing charged intermediates.
Thermodynamic Considerations
The thermodynamic stability of the products of transformation would be a key driving force for the reactions of this compound. The formation of stable, low-energy products would be thermodynamically favored. For example, in acylation reactions, the resulting amide is a highly stable functional group.
The conformational energetics of the piperazine ring and the 1-methylcyclopentyl group would also play a role in the thermodynamics of any transformation. The chair conformation is the most stable for the piperazine ring, and any reaction that leads to a product that can maintain this low-energy conformation would be favored.
Applications and Role of 1 1 Methylcyclopentyl Piperazine As a Molecular Scaffold
Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules
The utility of 1-(1-Methylcyclopentyl)piperazine as a versatile building block stems from the inherent reactivity of the piperazine (B1678402) core. The presence of a secondary amine in the piperazine ring of this compound allows for a wide range of chemical transformations, making it a valuable starting material for the synthesis of more complex organic molecules. chemicalbook.com
General synthetic routes to N-substituted piperazines often involve the alkylation of piperazine itself. wikipedia.org For a monosubstituted derivative like this compound, the reaction of piperazine with a suitable 1-methylcyclopentyl halide or a related electrophile would be a primary synthetic route. Once formed, the remaining N-H bond provides a reactive handle for further functionalization. Common methods to introduce substituents on the second nitrogen atom include nucleophilic substitution on alkyl halides or sulfonates, reductive amination, and the reduction of carboxamides. mdpi.com These reactions allow for the introduction of a wide array of chemical moieties, highlighting the role of this compound as a foundational element in combinatorial chemistry.
For instance, the free secondary amine can be acylated, alkylated, or arylated to generate a diverse set of derivatives. The choice of reactants in these subsequent steps can be tailored to explore different chemical spaces and to target specific biological activities or material properties. The synthesis of novel piperazine-containing dihydrofuran compounds through radical cyclizations of unsaturated diacyl and alkyl-acyl piperazine derivatives demonstrates the broad applicability of the piperazine scaffold in constructing complex heterocyclic systems. nih.gov
The generation of chemical diversity from the piperazine core is a key strategy in drug discovery and materials science. researchgate.net The piperazine scaffold allows for modifications at both the nitrogen and carbon atoms, although substitutions at the nitrogen atoms are more common and synthetically more accessible. nih.gov For a monosubstituted piperazine like this compound, the primary point of diversification is the second nitrogen atom.
A variety of synthetic strategies can be employed to generate a library of compounds from this core structure. These include:
N-Arylation: The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of aryl and heteroaryl groups.
N-Alkylation: Reaction with various alkyl halides or other electrophiles can introduce linear, branched, or cyclic alkyl groups.
Acylation: The formation of amides, ureas, sulfonamides, and carbamates by reacting the secondary amine with acyl chlorides, isocyanates, sulfonyl chlorides, and chloroformates, respectively, introduces a variety of functional groups with different electronic and steric properties.
Reductive Amination: This reaction with aldehydes or ketones provides a facile route to N-alkylated piperazines with a wide range of substituents.
These strategies enable the systematic modification of the piperazine scaffold to fine-tune its properties. The 1-methylcyclopentyl group of this compound would remain as a constant structural element, while the other side of the molecule is varied to create a library of analogs for screening.
| Reaction Type | Reactant | Functional Group Introduced | Potential Application |
| N-Arylation | Aryl halide | Aryl group | Medicinal Chemistry |
| N-Alkylation | Alkyl halide | Alkyl group | Materials Science |
| Acylation | Acyl chloride | Acyl group | Agrochemicals |
| Reductive Amination | Aldehyde/Ketone | Substituted alkyl group | Drug Discovery |
The design and synthesis of chemical libraries are central to modern drug discovery. nih.gov The goal is to create a collection of diverse molecules that cover a broad region of chemical space, increasing the probability of identifying compounds with desired biological activities. The piperazine scaffold is an excellent core for library design due to its synthetic tractability and its proven track record in successful drugs. nih.gov
This compound can serve as a starting point for the creation of a focused library of compounds. In such a library, the 1-methylcyclopentylpiperazine moiety would be a common substructure, while the diversity would be introduced at the second nitrogen atom. The selection of building blocks for the diversification would be guided by principles of medicinal chemistry, such as the desire for drug-like properties (e.g., appropriate molecular weight, lipophilicity, and hydrogen bonding potential).
The synthesis of such a library could be carried out using solution-phase or solid-phase combinatorial chemistry techniques. nih.gov For example, this compound could be attached to a solid support, followed by reaction with a diverse set of building blocks. After the reactions are complete, the desired compounds are cleaved from the support, purified, and screened for biological activity. This approach allows for the rapid generation of a large number of compounds for high-throughput screening.
Contribution to Pharmacophore Development and Molecular Design
In the case of this compound, the 1-methylcyclopentyl group is a bulky, hydrophobic moiety. This group can contribute to the binding of a molecule to its target by occupying a hydrophobic pocket in the binding site. The piperazine ring itself, with its two nitrogen atoms, can act as a hydrogen bond acceptor and, in its protonated form, as a hydrogen bond donor. The relative orientation of the hydrophobic group and the hydrogen bonding features of the piperazine ring are key elements of the pharmacophore.
The design of new drugs often involves the use of known pharmacophores as a starting point. By incorporating the this compound scaffold into new molecules, medicinal chemists can explore its potential to interact with various biological targets. For example, in the development of inhibitors for the enzyme soluble epoxide hydrolase, a substituted piperazine was introduced as a secondary pharmacophore to improve the physical properties of the inhibitors. nih.gov This highlights how the piperazine moiety can be used to modulate the properties of a drug candidate.
Advanced Materials and Polymer Science Applications of Substituted Piperazines
While the piperazine moiety is most famous for its applications in medicinal chemistry, substituted piperazines also have potential applications in materials science and polymer chemistry. rsc.org The two nitrogen atoms of the piperazine ring can act as monomers in polymerization reactions, leading to the formation of polyamines and other nitrogen-containing polymers.
The properties of these polymers can be tuned by the choice of the N-substituents on the piperazine ring. The incorporation of a bulky, hydrophobic group like 1-methylcyclopentyl could influence the polymer's solubility, thermal stability, and mechanical properties. For example, piperazine-based polymers have been investigated for their antimicrobial properties. nih.gov The presence of the piperazine moiety can contribute to the polymer's ability to disrupt microbial membranes.
Furthermore, piperazine derivatives have been explored as curing agents for epoxy resins and as stabilizers for chlorine-containing solvents. acs.org The basic nature of the piperazine nitrogen atoms makes them effective acid scavengers, which can prevent the degradation of polymers and other materials. The specific properties of this compound in these applications would depend on the interplay between the reactive piperazine ring and the steric and electronic effects of the 1-methylcyclopentyl group.
| Application Area | Role of Substituted Piperazine | Potential Influence of 1-Methylcyclopentyl Group |
| Antimicrobial Polymers | Monomer or pendant group | Modify hydrophobicity and interaction with cell membranes |
| Epoxy Resin Curing | Curing agent | Affect cross-linking density and material properties |
| Polymer Stabilizer | Acid scavenger | Influence compatibility with the polymer matrix |
| CO2 Capture | Absorbent | Modify absorption capacity and regeneration energy |
Ligand Design in Catalysis and Coordination Chemistry
The nitrogen atoms of the piperazine ring are Lewis bases, meaning they can donate their lone pair of electrons to a metal ion to form a coordination complex. biointerfaceresearch.com This property makes piperazine and its derivatives useful as ligands in coordination chemistry and catalysis. rsc.org The coordination of a metal ion to a piperazine ligand can lead to the formation of a wide variety of structures, from simple mononuclear complexes to complex coordination polymers and metal-organic frameworks (MOFs). acs.org
In the context of this compound, the presence of the bulky 1-methylcyclopentyl group could have a significant impact on the coordination chemistry of the ligand. This group could sterically hinder the coordination of the substituted nitrogen atom to a metal center, potentially leading to selective coordination at the unsubstituted nitrogen. This could be advantageous in the design of catalysts where a specific coordination geometry is desired.
Alternatively, if both nitrogen atoms coordinate to a metal center, the 1-methylcyclopentyl group would be positioned on the periphery of the complex, where it could influence the complex's solubility and its interactions with substrates in a catalytic reaction. The flexibility of the piperazine ring, which can adopt both chair and boat conformations, adds another layer of complexity and potential for tuning the properties of the resulting metal complexes. biointerfaceresearch.com
For example, piperazine-based ligands have been used in the synthesis of copper(II) complexes that exhibit DNA cleavage activity and cytotoxicity, highlighting their potential in the development of new therapeutic agents. mdpi.com The specific design of the piperazine ligand, including the nature of the N-substituents, is critical in determining the biological activity of the resulting metal complex.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
